2-(3-Chloro-4-methoxyphenyl)oxirane
Overview
Description
2-(3-Chloro-4-methoxyphenyl)oxirane is an organic compound characterized by a phenyl group substituted with a chloro and methoxy group, attached to an oxirane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-methoxyphenyl)oxirane typically involves the reaction of 3-chloro-4-methoxyphenylmagnesium bromide with ethylene oxide under controlled conditions. The reaction is usually carried out in anhydrous ether as a solvent, with the temperature maintained at around -78°C to prevent side reactions.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar route but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chloro-4-methoxyphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form 2-(3-chloro-4-methoxyphenyl)glycol.
Reduction: Reduction of the oxirane ring can lead to the formation of 2-(3-chloro-4-methoxyphenyl)ethanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as ammonia or methanol are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-(3-chloro-4-methoxyphenyl)glycol
Reduction: 2-(3-chloro-4-methoxyphenyl)ethanol
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)oxirane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Chloro-4-methoxyphenyl)oxirane exerts its effects involves its interaction with various molecular targets. The oxirane ring, being highly reactive, can open and form covalent bonds with nucleophiles, leading to the formation of new compounds. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
2-(4-methoxyphenyl)oxirane
2-(3-chlorophenyl)oxirane
2-(3,4-dichlorophenyl)oxirane
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)oxirane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-11-8-3-2-6(4-7(8)10)9-5-12-9/h2-4,9H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQLDDXOFPPKOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CO2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.